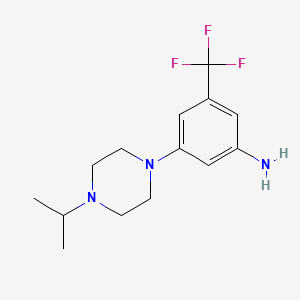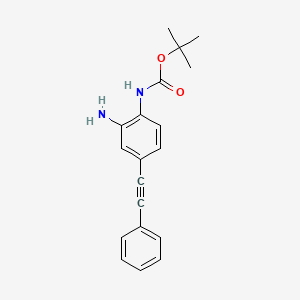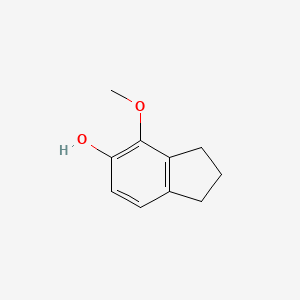
2,3-Dihydro-4-methoxy-1H-inden-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-4-methoxy-1H-inden-5-ol is an organic compound with the molecular formula C9H10O2 It is a derivative of indan, featuring a methoxy group at the 4-position and a hydroxyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-4-methoxy-1H-inden-5-ol typically involves the cyclization of appropriate precursors. One common method includes the use of 2-formylcyclohexanone and 2-bromo-4-methoxy-3-methylbenzene diazonium chloride in a Japp-Klingemann coupling reaction . The reaction is carried out under controlled conditions, often at low temperatures (0-5°C) using sodium nitrite and diluted hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反应分析
Types of Reactions
2,3-Dihydro-4-methoxy-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dihydro-4-methoxy-1H-inden-5-one.
Reduction: Formation of 2,3-dihydro-4-methoxy-1H-inden.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2,3-Dihydro-4-methoxy-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Dihydro-4-methoxy-1H-inden-5-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.
相似化合物的比较
Similar Compounds
- 5-Hydroxyhydrindene
- 5-Hydroxyindan
- 5-Indanol
- Indanol-5
- Indan-5-ol
Uniqueness
2,3-Dihydro-4-methoxy-1H-inden-5-ol is unique due to the presence of both a methoxy group and a hydroxyl group on the indan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
38998-03-7 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
4-methoxy-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C10H12O2/c1-12-10-8-4-2-3-7(8)5-6-9(10)11/h5-6,11H,2-4H2,1H3 |
InChI 键 |
UNRYJWXHWULJLL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC2=C1CCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


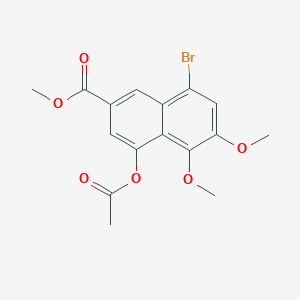
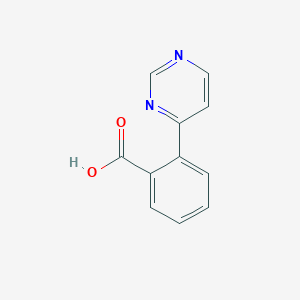
![(2R,3R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B13926142.png)
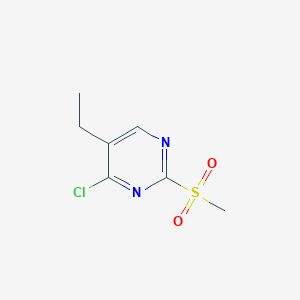
![3-[3-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13926169.png)
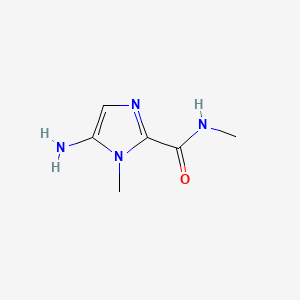
![1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13926179.png)
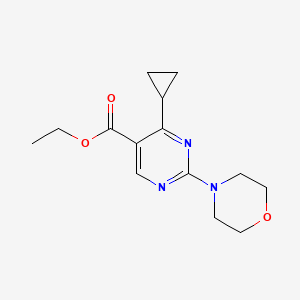
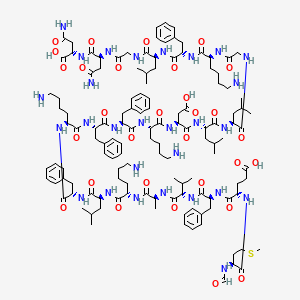
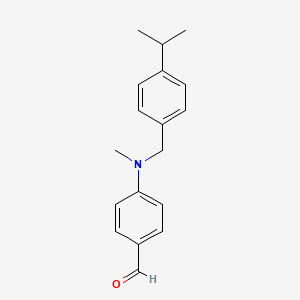
![3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one](/img/structure/B13926194.png)
